erythro-N-Boc-L-3-bromophenylalanine epoxide
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Overview
Description
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . Additionally, tert-butyl 3-bromopropionate may be used to synthesize various compounds .Chemical Reactions Analysis
The tert-butyl group in this compound has a unique reactivity pattern that is used in various chemical transformations . The carbamate group is also reactive and is used in the synthesis of N-Boc-protected anilines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl carbamate has a melting point of 105-110°C , and tert-butyl 3-bromopropionate has a density of 1.253 g/mL at 25 °C .Scientific Research Applications
Synthesis and Potential Applications
Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) described the enantioselective syntheses of tert-butyl carbamates including variants similar to the specified compound. These syntheses are part of the development of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
High-Yielding Preparation Method : Li et al. (2015) developed a convenient and efficient method for the preparation of tert-butyl carbamates. Their approach offers advantages in simplicity, cost efficiency, yield, and reliability for industrial applications (Li et al., 2015).
Epoxidation Synthesis : Qiu, Xia, and Sun (2019) reported on the efficient catalytic epoxidation reaction for the synthesis of an epoxyketone, which is a crucial intermediate in the synthesis of certain pharmaceutical compounds (Qiu, Xia, & Sun, 2019).
Chemical Properties and Reactions
Novel Reduction of Perfluoroalkyl Ketones : Sokeirik et al. (2006) investigated the reaction of a similar tert-butyl N-(2-bromophenyl)carbamate compound, leading to unexpected reduction products. This study provides insights into the reactivity and potential chemical applications of these compounds (Sokeirik et al., 2006).
Crystallographic Studies : Kant, Singh, and Agarwal (2015) carried out synthetic and crystallographic studies of tert-butyl carbamate derivatives, offering valuable information on their structural properties (Kant, Singh, & Agarwal, 2015).
Application in Polymer Science
- Chain Transfer Agents in Polymerization : Hotta, Kanazawa, and Aoshima (2020) demonstrated that tert-butyl esters, including carbamates, can function as chain transfer agents in the cationic copolymerization of vinyl ethers and oxiranes, indicating their potential in polymer science (Hotta, Kanazawa, & Aoshima, 2020).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNVKAEOHGSDS-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592360 |
Source
|
Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217801-96-1 |
Source
|
Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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